N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide, also known as CPP-109, is a chemical compound that has been studied for its potential applications in treating addiction and other neurological disorders. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have unique properties that make it a promising candidate for the development of new therapies.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide works by inhibiting the activity of an enzyme called GABA-transaminase (GABA-T). GABA-T is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in regulating the activity of the central nervous system. By inhibiting GABA-T, N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide are complex and not fully understood. However, studies have shown that N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide can increase the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This can lead to reduced drug cravings and addiction-related behaviors. N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide has also been shown to have anti-seizure properties, which may be related to its effects on GABA levels.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide is that it can have off-target effects on other enzymes and neurotransmitters, which can complicate data interpretation.
Future Directions
There are many potential future directions for research on N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide. Some possible areas of investigation include:
1. Investigating the use of N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide in combination with other drugs or therapies for addiction treatment.
2. Examining the effects of N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide on other neurotransmitter systems, such as dopamine and serotonin.
3. Exploring the potential use of N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide in the treatment of other neurological disorders, such as epilepsy and anxiety.
4. Investigating the safety and efficacy of N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide in clinical trials.
5. Developing new synthetic methods for N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide that are more efficient and cost-effective.
Conclusion:
N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide is a promising compound that has been studied extensively for its potential applications in treating addiction and other neurological disorders. Its unique mechanism of action and well-studied properties make it an attractive candidate for further research. However, more studies are needed to fully understand its biochemical and physiological effects, as well as its potential limitations and side effects.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide can be synthesized using a multistep process that involves several chemical reactions. The synthesis method involves the reaction of 3-chloro-2-methylbenzoyl chloride with cyclopentylamine to produce N-(3-chloro-2-methylphenyl)cyclopentylamine. This intermediate compound is then reacted with propanoyl chloride to produce N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide has been studied extensively for its potential applications in treating addiction and other neurological disorders. One of the primary areas of research has been in the treatment of cocaine addiction. Studies have shown that N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide can reduce cocaine use and craving in both animals and humans. Other studies have investigated the potential use of N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide in the treatment of alcohol addiction, opioid addiction, and other disorders.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11-13(16)7-4-8-14(11)17-15(18)10-9-12-5-2-3-6-12/h4,7-8,12H,2-3,5-6,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENNDPLQLIHLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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